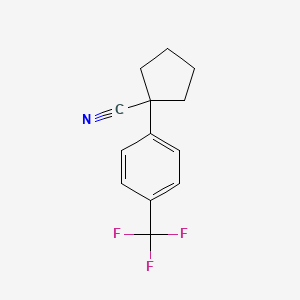

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

Overview

Description

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a nitrile-containing compound characterized by a cyclopentane ring substituted at the 1-position with a para-trifluoromethylphenyl group and a nitrile (-CN) functional group. Its molecular formula is C₁₃H₁₂F₃N, with a molecular weight of 239.24 g/mol. The trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, making the compound resistant to metabolic degradation. Such properties are advantageous in pharmaceutical and agrochemical applications, where stability and bioavailability are critical. The nitrile group enhances reactivity, serving as a precursor for synthesizing amines, carboxylic acids, or heterocycles via hydrolysis or reduction.

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile typically involves the reaction of 1,4-dibromobutane with 4-(trifluoromethyl)phenylacetonitrile. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the para position of the phenyl ring significantly influences the compound’s electronic, steric, and solubility properties. Key analogs and their substituent effects include:

Electron-Withdrawing vs. Electron-Donating Groups :

- The -CF₃ group (strongly electron-withdrawing) reduces electron density on the aromatic ring, enhancing oxidative stability compared to -OCH₃ (electron-donating) or -NH₂ (electron-donating via resonance) .

- -Cl (moderate electron-withdrawing) balances lipophilicity and reactivity, often seen in agrochemical intermediates .

Solubility and Hydrogen Bonding :

Ring Size and Functional Group Variations

- Cyclopropane vs. Cyclopentane :

- Nitrile vs. The amine derivative 1-[1-(4-chlorophenyl)cyclopentyl]methanamine (CAS 182003-84-5) introduces basicity, enabling protonation in acidic environments .

Biological Activity

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H12F3N

- Molecular Weight : 251.24 g/mol

The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds featuring the trifluoromethyl group often exhibit significant antimicrobial properties. For instance, a study reported that derivatives including trifluoromethyl phenyl groups showed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 12.9 µM against MRSA | Bactericidal |

The MIC values suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties, as indicated by the minimum bactericidal concentration (MBC) being equal to the MIC .

Anti-Inflammatory Potential

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can modulate the activation of NF-κB, a key transcription factor involved in inflammatory responses. Compounds with similar structures have demonstrated varying degrees of inhibition of NF-κB activation .

Key Findings:

- Compounds with disubstituted phenyl rings showed enhanced anti-inflammatory activity.

- The presence of electron-withdrawing groups like trifluoromethyl significantly impacts the biological activity of these compounds.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged from related studies:

- Inhibition of NF-κB : The compound may interfere with the nuclear translocation of NF-κB or affect its binding to DNA, thus modulating inflammatory responses .

- Antimicrobial Resistance : The low tendency for resistance development in bacteria treated with similar compounds suggests a unique mechanism that could be leveraged for therapeutic applications .

Case Studies

A notable study involved synthesizing a series of trifluoromethyl phenyl-derived compounds and assessing their biological activities. Among these, this compound exhibited promising results in both antimicrobial assays and anti-inflammatory tests .

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLXZRNBHPORST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.